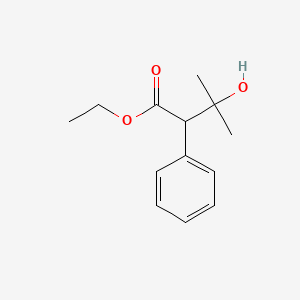
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a complex organic compound that belongs to the class of tetrazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine The structure of this compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of 4-nitrobenzyl bromide with diphenylhydrazine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the tetrazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The bromide ion can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted tetrazolium salts.
科学的研究の応用
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tetrazole derivatives.
Biology: Employed in biochemical assays to study enzyme activities and cellular processes.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(4-nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The tetrazole ring can also participate in coordination chemistry, forming complexes with metal ions and influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- 5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazole
- 4-Nitrophenyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
Uniqueness
5-(4-Nitrophenyl)-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromide ion also influences its solubility and interaction with other molecules, making it a valuable compound for various applications .
特性
CAS番号 |
6165-62-4 |
|---|---|
分子式 |
C19H16BrN5O2 |
分子量 |
426.3 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-2,3-diphenyl-1H-tetrazol-1-ium;bromide |
InChI |
InChI=1S/C19H15N5O2.BrH/c25-24(26)18-13-11-15(12-14-18)19-20-22(16-7-3-1-4-8-16)23(21-19)17-9-5-2-6-10-17;/h1-14H,(H,20,21);1H |
InChIキー |
YPGHRGWNIUZPCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2[NH2+]C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



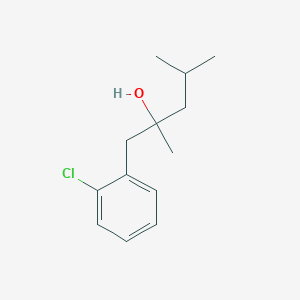
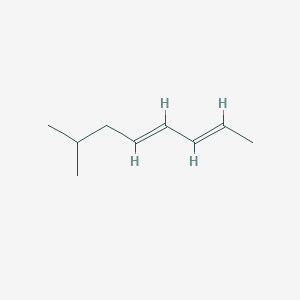
![Cycloocta[4,5]benzo[1,2-B]oxirene](/img/structure/B14742414.png)


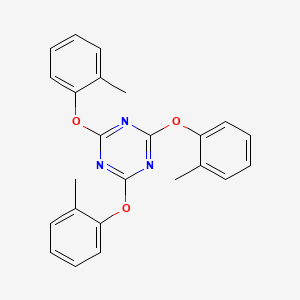
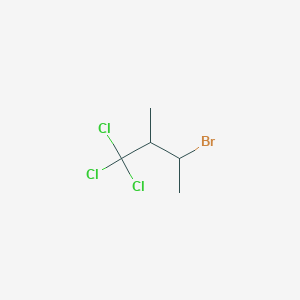
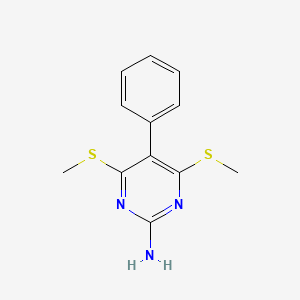


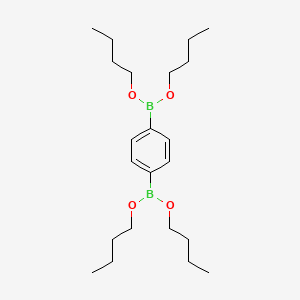
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
